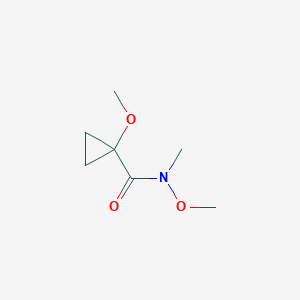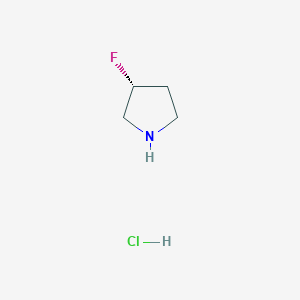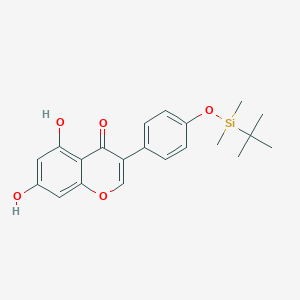
3-Carbamoyloxy-2-phenylpropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbamoyloxy-2-phenylpropionic acid is an organic compound with the chemical formula C10H11NO4. It belongs to the class of benzene and substituted derivatives, which are aromatic compounds containing a monocyclic ring system consisting of benzene . This compound is known for its role in various biochemical pathways and its presence in living organisms ranging from bacteria to humans .
Preparation Methods
The preparation of 3-Carbamoyloxy-2-phenylpropionic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-phenyl-1,3-propanediol monocarbamate with specific reagents to form 3-Carbamoyl-2-phenylpropionaldehyde, which is then further processed to yield this compound . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-Carbamoyloxy-2-phenylpropionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 3-Carbamoyl-2-phenylpropionaldehyde .
Scientific Research Applications
3-Carbamoyloxy-2-phenylpropionic acid has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology, it plays a role in metabolic pathways and can be used to study enzyme-catalyzed reactions . In medicine, it is involved in the metabolism of certain drugs, making it a valuable compound for pharmacological research . Additionally, it has industrial applications in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Carbamoyloxy-2-phenylpropionic acid involves its interaction with specific enzymes and molecular targets. For instance, it is metabolized by aldehyde dehydrogenase, which catalyzes the conversion of 3-Carbamoyl-2-phenylpropionaldehyde to this compound . This process is part of the broader metabolic pathway of felbamate, a drug used to treat epilepsy . The molecular targets and pathways involved in its mechanism of action are crucial for understanding its biological effects and potential therapeutic applications .
Comparison with Similar Compounds
3-Carbamoyloxy-2-phenylpropionic acid can be compared with other similar compounds such as 2-Phenyl-1,3-propanediol monocarbamate and 3-Carbamoyl-2-phenylpropionaldehyde . These compounds share structural similarities but differ in their chemical properties and reactivity. For example, 2-Phenyl-1,3-propanediol monocarbamate is a precursor in the synthesis of this compound, while 3-Carbamoyl-2-phenylpropionaldehyde is an intermediate formed during its oxidation . The uniqueness of this compound lies in its specific role in metabolic pathways and its diverse applications in scientific research .
Properties
CAS No. |
139262-66-1 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.2 g/mol |
IUPAC Name |
3-carbamoyloxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C10H11NO4/c11-10(14)15-6-8(9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,14)(H,12,13) |
InChI Key |
AYRIVCKWIAUVOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(COC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)N)C(=O)O |
Synonyms |
3-carbamoyloxy-2-phenylpropionic acid CPPA-3,2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B143457.png)


![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride](/img/structure/B143469.png)




